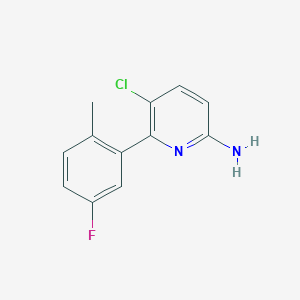
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action for 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 5-Chloro-6-fluoropyridin-2-amine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .
生物活性
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions. The IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClFN2 |
| Molecular Weight | 236.67 g/mol |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various pharmacological effects, including:
- Inhibition of Kinases : The compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial in cell cycle regulation and transcriptional control .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. The specific pathways engaged include the modulation of Bcl-2 and Bax expressions .
Biological Activity Data
Several studies have reported on the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study focused on the structure-based design of selective CDK inhibitors demonstrated that modifications at the C-5 position significantly influenced potency against various cancer cell lines. This indicates that this compound could be a lead compound for further development in oncology .
- Inflammation Studies : Another investigation highlighted the compound's potential in modulating inflammatory pathways by inhibiting tumor necrosis factor-alpha (TNFα) release, showcasing its versatility in therapeutic applications beyond oncology .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of both chlorine and fluorine substituents plays a critical role in enhancing the compound's biological activity. Variations in substituent size and electronic properties significantly affect binding affinity and selectivity towards molecular targets.
特性
IUPAC Name |
5-chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-7-2-3-8(14)6-9(7)12-10(13)4-5-11(15)16-12/h2-6H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPABLKFYJIUQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=CC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














